An In-depth Technical Guide to Cyclopropanecarbonyl Chloride: Chemical Properties and Reactivity
An In-depth Technical Guide to Cyclopropanecarbonyl Chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Cyclopropanecarbonyl chloride, a vital reagent in organic synthesis, is a highly reactive acyl chloride incorporating a strained cyclopropane (B1198618) ring. This unique structural feature imparts distinct chemical properties and reactivity, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its ability to introduce the cyclopropylcarbonyl moiety is crucial for developing new therapeutic agents and crop protection solutions.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and key applications, supported by detailed experimental protocols and spectroscopic data.
Core Chemical and Physical Properties
Cyclopropanecarbonyl chloride is a clear, colorless to slightly yellow liquid with a pungent odor.[2] Due to its high reactivity, it is sensitive to moisture and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment.[2]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅ClO | [3] |
| Molecular Weight | 104.53 g/mol | |
| CAS Number | 4023-34-1 | [4] |
| Boiling Point | 119 °C (lit.) | [2] |
| Density | 1.152 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.452 (lit.) | [2] |
| Flash Point | 23 °C (73.4 °F) | [3] |
| Solubility | Soluble in organic solvents, reacts violently with water. | [3] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
The structural features of cyclopropanecarbonyl chloride can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of cyclopropanecarbonyl chloride exhibits a complex splitting pattern characteristic of the cyclopropane ring protons.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| Hα (methine) | 2.111 | J(α,β) = 7.88, J(α,β') = 7.88, J(α,γ) = 4.43, J(α,γ') = 4.43 |
| Hβ, Hβ' (methylene) | 1.183 | J(β,β') = 9.19, J(β,γ) = -4.46, J(β,γ') = 7.59 |
| Hγ, Hγ' (methylene) | 1.283 | J(γ,γ') = 9.99, J(β',γ) = 7.59, J(β',γ') = -4.46 |
| Reference:[5] |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~175 (Estimated) |
| CH | ~20-30 (Estimated) |
| CH₂ | ~10-20 (Estimated) |
| Note: Experimentally determined ¹³C NMR chemical shifts for the carbonyl and cyclopropyl (B3062369) carbons are not readily available in the searched literature. The provided values are estimates based on typical ranges for similar functional groups.[6][7][8][9] |
Infrared (IR) Spectroscopy
The IR spectrum of cyclopropanecarbonyl chloride shows a strong absorption band characteristic of the carbonyl group in an acyl chloride.
Table 3: IR Spectroscopic Data
| Functional Group | Absorption Frequency (cm⁻¹) |
| C=O stretch (acyl chloride) | ~1780-1815 |
| C-H stretch (cyclopropane) | ~3000-3100 |
| C-Cl stretch | ~650-850 |
| Reference:[10][11][12] |
Mass Spectrometry (MS)
The mass spectrum of cyclopropanecarbonyl chloride provides information about its molecular weight and fragmentation pattern.
Table 4: Mass Spectrometry Data
| Fragment | m/z |
| [M]⁺ | 104/106 |
| [M-Cl]⁺ | 69 |
| [C₃H₅]⁺ | 41 |
| Reference:[13][14][15][16][17] |
Chemical Reactivity and Synthetic Applications
As an acyl chloride, the reactivity of cyclopropanecarbonyl chloride is dominated by nucleophilic acyl substitution reactions. The electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Synthesis of Cyclopropanecarbonyl Chloride
The most common method for the preparation of cyclopropanecarbonyl chloride is the reaction of cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][18]
-
Reaction Setup: To a round-bottom flask equipped with a condenser and an addition funnel, add cyclopropanecarboxylic acid (e.g., 131.6 g).
-
Addition of Thionyl Chloride: While stirring, add thionyl chloride (e.g., 218.9 g) dropwise through the addition funnel.
-
Reaction: After the addition is complete (e.g., over 1.5 hours), heat the reaction mixture at 80°C for 30 minutes, or until the liberation of gas (SO₂ and HCl) ceases.
-
Purification: The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless oil (typically 90-96% yield with >98% purity).
Caption: Synthesis of Cyclopropanecarbonyl Chloride.
Friedel-Crafts Acylation
Cyclopropanecarbonyl chloride is an effective reagent in Friedel-Crafts acylation reactions to introduce a cyclopropyl ketone moiety onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[19][20]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane).
-
Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add cyclopropanecarbonyl chloride.
-
Addition of Aromatic Substrate: To the resulting mixture, add benzene (B151609) dropwise, maintaining the low temperature.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 3. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Actylis - Cyclopropylmethanol - Catalyst [solutions.actylis.com]
- 5. Cyclopropanecarbonyl Chloride(4023-34-1) 1H NMR [m.chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 11. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 12. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 13. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
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